Chlorothymol

Catalog No.
S523538
CAS No.
89-68-9
M.F
C10H13ClO
M. Wt
184.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorothymol

CAS Number

89-68-9

Product Name

Chlorothymol

IUPAC Name

4-chloro-5-methyl-2-propan-2-ylphenol

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

InChI

InChI=1S/C10H13ClO/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4-6,12H,1-3H3

InChI Key

KFZXVMNBUMVKLN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Cl)C(C)C)O

Solubility

Soluble in DMSO

Synonyms

Chlorothymol; NSC 406261; NSC-406261; NSC406261; AI3-00120; AI3 00120; AI300120

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(C)C)O

Description

The exact mass of the compound Chlorothymol is 184.0655 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406261. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Antimicrobial; Antiplaque; Denaturant; Deodorant; Oral care. However, this does not mean our product can be used or applied in the same or a similar way.

Antibacterial and Antifungal Properties

Chlorothymol has been studied for its potential as an antibacterial and antifungal agent. Research suggests it disrupts the cell membranes of fungi and bacteria, leading to cell death []. Studies have shown effectiveness against various bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa [, ]. Similarly, research indicates antifungal activity against Candida albicans, a common fungal pathogen [].

Potential Antiviral Applications

Early research suggests that chlorothymol might have antiviral properties. Studies have investigated its potential against various viruses, including influenza and herpes simplex virus [, ]. However, more research is needed to understand the mechanisms and efficacy of chlorothymol against specific viruses.

Other Areas of Research

Chlorothymol is being explored for its potential applications in various other areas of scientific research. These include:

  • Antioxidant properties: Studies suggest chlorothymol may act as an antioxidant, protecting cells from damage caused by free radicals [].
  • Antitumor activity: Some research indicates potential antitumor effects of chlorothymol, but further investigation is needed [].
  • Wound healing: Early studies suggest chlorothymol might promote wound healing, but more research is required [].

Chlorothymol is a chemical compound derived from thymol, specifically recognized as 4-chloro-2-isopropyl-5-methylphenol. It has the molecular formula C10H13ClOC_{10}H_{13}ClO and a molecular weight of approximately 184.66 g/mol. Chlorothymol is notable for its structural similarity to thymol, which is a natural monoterpenoid phenol found in thyme oil. This compound exhibits various biological activities, making it of interest in both pharmaceutical and industrial applications .

The exact mechanism of chlorothymol's antimicrobial action is still being explored. However, research suggests it disrupts the cell membranes of bacteria and fungi, leading to cell death [].

Typical of phenolic compounds. It can undergo alkylation, where it reacts with alkyl halides in the presence of bases to form ether derivatives. Additionally, chlorothymol can engage in oxidation reactions, leading to the formation of quinones or other oxidized products. The presence of the chlorine atom enhances its reactivity compared to thymol, potentially allowing for more diverse synthetic applications .

Chlorothymol exhibits significant biological activity, particularly as an antimicrobial agent. Studies have shown that it possesses antibacterial, antifungal, and antiplasmodial properties. For instance, research indicates that chlorothymol can increase levels of reactive oxygen species and reactive nitrogen species in cells, which may contribute to its effectiveness against various pathogens . Its antimicrobial activity is comparable to that of other phenolic compounds, making it a candidate for use in disinfectants and biocides .

Chlorothymol can be synthesized through several methods:

  • Chemical Synthesis: Traditionally, chlorothymol is synthesized via chlorination of thymol using chlorine gas or other chlorinating agents.
  • Biological Synthesis: Recent advancements have introduced biological methods for synthesizing chlorothymol, utilizing microbial fermentation processes that can produce this compound more sustainably than conventional chemical methods .
  • O-Alkylation: Another method involves O-alkylation reactions with alkyl halides under basic conditions, which can yield various derivatives of chlorothymol .

Chlorothymol finds applications across various fields:

  • Pharmaceuticals: Due to its antimicrobial properties, it is used in formulations aimed at treating infections.
  • Cosmetics: It serves as an antimicrobial agent in personal care products.
  • Food Industry: Chlorothymol is utilized as a preservative due to its ability to inhibit microbial growth.
  • Agriculture: It is incorporated into biocides and fungicides for crop protection.

Research on chlorothymol has revealed its interactions with various biological systems. For example, studies indicate that chlorothymol interacts with cell membranes and can affect the permeability and integrity of bacterial cells, leading to cell death. Additionally, its ability to modulate oxidative stress responses in cells highlights its potential therapeutic applications .

Chlorothymol shares structural similarities with several other compounds, particularly those derived from thymol or containing phenolic structures. Here are some similar compounds:

Compound NameStructure CharacteristicsUnique Features
ThymolMonoterpenoid phenolFound naturally in thyme oil
CarvacrolIsomer of thymolStronger antibacterial properties
EugenolPhenolic compoundKnown for analgesic properties
4-Chloro-3-methylphenolChlorinated phenolic compoundUsed as a disinfectant

Uniqueness of Chlorothymol: Chlorothymol's unique feature lies in its chlorine substituent, which enhances its reactivity and biological activity compared to its non-chlorinated counterparts like thymol and carvacrol. This modification allows for diverse applications in both pharmaceutical and agricultural sectors.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

184.0654927 g/mol

Monoisotopic Mass

184.0654927 g/mol

Boiling Point

258.5 °C

Heavy Atom Count

12

LogP

3.92 (LogP)

Appearance

Solid powder

Melting Point

63.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

LJ25TI0CVT

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (91.3%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

89-68-9

Wikipedia

Chlorothymol

Use Classification

Cosmetics -> Denaturant; Antiplaque; Deodorant; Oral care; Antimicrobial

General Manufacturing Information

Phenol, 4-chloro-5-methyl-2-(1-methylethyl)-: ACTIVE

Dates

Modify: 2023-08-15
1: Delgado-Marín L, Sánchez-Borzone M, García DA. Neuroprotective effects of gabaergic phenols correlated with their pharmacological and antioxidant properties. Life Sci. 2017 Apr 15;175:11-15. doi: 10.1016/j.lfs.2017.03.005. Epub 2017 Mar 10. PubMed PMID: 28288780.
2: Reiner GN, Delgado-Marín L, Olguín N, Sánchez-Redondo S, Sánchez-Borzone M, Rodríguez-Farré E, Suñol C, García DA. GABAergic pharmacological activity of propofol related compounds as possible enhancers of general anesthetics and interaction with membranes. Cell Biochem Biophys. 2013 Nov;67(2):515-25. doi: 10.1007/s12013-013-9537-4. PubMed PMID: 23456454.
3: Reiner GN, Labuckas DO, García DA. Lipophilicity of some GABAergic phenols and related compounds determined by HPLC and partition coefficients in different systems. J Pharm Biomed Anal. 2009 Apr 5;49(3):686-91. doi: 10.1016/j.jpba.2008.12.040. Epub 2009 Jan 8. PubMed PMID: 19188039.
4: Saad el-Z, Hussien R, Saher F, Ahmed Z. Acaricidal activities of some essential oils and their monoterpenoidal constituents against house dust mite, Dermatophagoides pteronyssinus (Acari: Pyroglyphidae). J Zhejiang Univ Sci B. 2006 Dec;7(12):957-62. PubMed PMID: 17111463; PubMed Central PMCID: PMC1661675.
5: Andersen A. Final report on the safety assessment of sodium p-chloro-m-cresol, p-chloro-m-cresol, chlorothymol, mixed cresols, m-cresol, o-cresol, p-cresol, isopropyl cresols, thymol, o-cymen-5-ol, and carvacrol. Int J Toxicol. 2006;25 Suppl 1:29-127. PubMed PMID: 16835130.
6: BELEN TA, REDDISH GF, HUYCK CL. Ointment bases for chlorothymol. Am J Pharm Sci Support Public Health. 1962 Jul;134:245-53. PubMed PMID: 13866714.
7: SATRIANA DR, BAIZER MM, ELLNER KS. A convenient laboratory preparation of chlorothymol, N. F. VIII. J Am Pharm Assoc Am Pharm Assoc. 1950 Mar;39(3):135. PubMed PMID: 15405489.

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